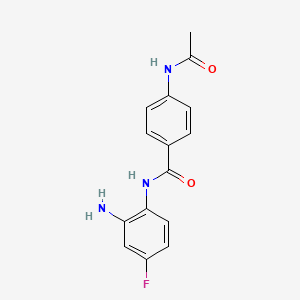

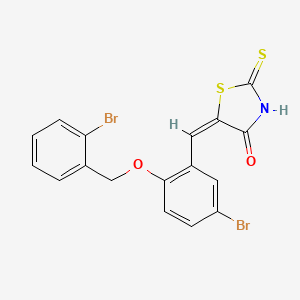

![molecular formula C26H27ClN2 B606408 1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B606408.png)

1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

Vue d'ensemble

Description

BRP-7 est un dérivé de benzimidazole identifié comme un agent anti-leucotriène potentiel. Il cible la protéine activatrice de la 5-lipoxygénase (FLAP) et a montré des résultats prometteurs dans l'inhibition de la biosynthèse des leucotriènes in vitro et in vivo . Ce composé est particulièrement reconnu pour ses propriétés anti-inflammatoires et ses applications thérapeutiques potentielles dans le traitement des affections liées à la surproduction de leucotriènes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du BRP-7 implique plusieurs étapes, commençant par la préparation du noyau benzimidazole. Le processus implique généralement la condensation de l'o-phénylènediamine avec des acides carboxyliques ou leurs dérivés en conditions acides.

Méthodes de production industrielle

La production industrielle du BRP-7 suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que la synthèse en flux continu et la surveillance automatisée des réactions. Le produit final est purifié en utilisant des méthodes telles que la recristallisation et la chromatographie pour garantir une pureté et une constance élevées .

Analyse Des Réactions Chimiques

Types de réactions

BRP-7 subit plusieurs types de réactions chimiques, notamment :

Oxydation : BRP-7 peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, impliquant généralement la réduction des groupes nitro en amines.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont souvent utilisés.

Substitution : Des réactifs tels que les halogènes, les agents alkylants et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés. Les réactions de substitution peuvent donner lieu à une variété de composés benzimidazoles substitués .

Applications de la recherche scientifique

BRP-7 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les dérivés de benzimidazole et leurs propriétés chimiques.

Biologie : Investigé pour son rôle dans l'inhibition de la biosynthèse des leucotriènes et ses effets anti-inflammatoires potentiels.

Médecine : Exploré comme agent thérapeutique pour les affections liées à la surproduction de leucotriènes, telles que l'asthme et les réactions allergiques.

Industrie : Applications potentielles dans le développement de médicaments anti-inflammatoires et d'autres produits pharmaceutiques

Mécanisme d'action

BRP-7 exerce ses effets en inhibant la protéine activatrice de la 5-lipoxygénase (FLAP). Cette inhibition empêche l'activation de l'enzyme 5-lipoxygénase, qui est essentielle à la biosynthèse des leucotriènes. En bloquant cette voie, BRP-7 réduit la production de leucotriènes, exerçant ainsi ses effets anti-inflammatoires .

Applications De Recherche Scientifique

BRP-7 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying benzimidazole derivatives and their chemical properties.

Biology: Investigated for its role in inhibiting leukotriene biosynthesis and its potential anti-inflammatory effects.

Medicine: Explored as a therapeutic agent for conditions related to leukotriene overproduction, such as asthma and allergic reactions.

Industry: Potential applications in the development of anti-inflammatory drugs and other pharmaceutical products

Mécanisme D'action

BRP-7 exerts its effects by inhibiting the 5-lipoxygenase-activating protein (FLAP). This inhibition prevents the activation of the 5-lipoxygenase enzyme, which is crucial for the biosynthesis of leukotrienes. By blocking this pathway, BRP-7 reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Composés similaires

MK-886 : Un autre inhibiteur de la FLAP présentant des propriétés anti-leucotriènes similaires.

Zileuton : Un inhibiteur direct de la 5-lipoxygénase utilisé dans le traitement de l'asthme.

Montelukast : Un antagoniste du récepteur des leucotriènes utilisé pour gérer l'asthme et la rhinite allergique.

Unicité du BRP-7

BRP-7 est unique en ce qu'il inhibe sélectivement la FLAP sans affecter de manière significative d'autres enzymes comme la cyclooxygénase-1 (COX-1) ou la synthétase microsomale de la prostaglandine E2-1. Cette sélectivité réduit le risque d'effets secondaires associés aux inhibiteurs non sélectifs, faisant du BRP-7 un candidat prometteur pour un développement ultérieur .

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2/c1-18(2)16-20-12-14-21(15-13-20)19(3)26-28-24-10-6-7-11-25(24)29(26)17-22-8-4-5-9-23(22)27/h4-15,18-19H,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOFSWHYZCGXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

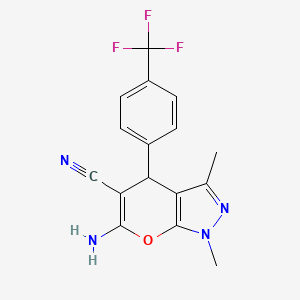

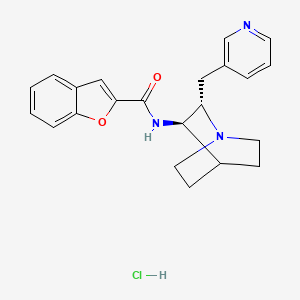

![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)

![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)